molecular formula C11H21NO5 B8016298 Methyl (R)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

Methyl (R)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

Cat. No.: B8016298
M. Wt: 247.29 g/mol
InChI Key: SRVJJSKMYILGAM-MRVPVSSYSA-N
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Description

Methyl (R)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate is a chiral compound characterized by a tert-butoxycarbonyl (Boc)-protected amine group, a hydroxyl group, and a methyl ester moiety. Its molecular formula is C₁₁H₂₁NO₅, with a molecular weight of 247.29 g/mol (CAS: 126587-35-7) . The (R)-configuration at the 4-position distinguishes it from its (S)-enantiomer, which has distinct stereochemical and biochemical properties. This compound is primarily utilized in peptide synthesis and as a precursor for bioactive molecules, leveraging its Boc group for temporary amine protection and the hydroxyl group for further functionalization .

Properties

IUPAC Name

methyl (4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVJJSKMYILGAM-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (R)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group is then esterified using methanol and an acid catalyst to form the methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency of the synthesis process by precisely controlling reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl (R)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Peptides and Proteins :
    • Methyl (R)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate serves as a building block for synthesizing peptides. Its Boc group allows for selective deprotection, facilitating the construction of complex peptide chains.
  • Intermediate for Bioactive Compounds :
    • This compound is crucial in the synthesis of various pharmaceuticals, including those targeting metabolic diseases and cardiovascular conditions. It is particularly noted for its role in synthesizing Sacubitril, a neprilysin inhibitor that is used in combination with valsartan to treat heart failure .
  • Potential Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics or treatments for bacterial infections .

Case Studies

StudyObjectiveFindings
Study on Sacubitril SynthesisTo evaluate the efficiency of this compound in synthesizing SacubitrilAchieved a conversion rate exceeding 99% with high yields, demonstrating its effectiveness as an intermediate .
Antimicrobial EvaluationInvestigated the antimicrobial properties of Boc-protected compoundsIdentified potential activity against various bacterial strains, suggesting further exploration into therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl (R)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Ethyl (3S,4S)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-Butoxycarbonyl)amino]-5-hydroxypentanoate (11A)

  • Structure: Differs in the ester group (ethyl vs. methyl) and the presence of a benzyloxycarbonyl (Cbz) group on the 3-position amino group.
  • Synthesis : Prepared via acid-catalyzed hydrolysis and esterification under reflux conditions using p-toluenesulfonic acid .
  • Applications : The additional Cbz group introduces orthogonal protection, enabling sequential deprotection strategies in multi-step syntheses. However, the ethyl ester may reduce solubility compared to the methyl analog.
  • Key Data :

    Property Value
    Molecular Formula C₂₀H₂₉N₂O₇
    Molecular Weight 409.46 g/mol
    MS (ESI) m/z 473 (M + Na)+

Ethyl (3R,4S)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-Butoxycarbonyl)amino]-5-hydroxypentanoate (11B)

  • Stereochemical Divergence : The (3R,4S) configuration alters spatial orientation, impacting interactions with chiral catalysts or biological targets.
  • Stability : Similar to 11A but may exhibit different crystallization behavior due to diastereomerism .

(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-Butoxycarbonyl)amino]-2-methylpentanoic Acid

  • Structure : Incorporates a biphenyl group and a methyl substituent, enhancing hydrophobicity and steric bulk.
  • Applications : Designed for drug discovery, particularly as a building block for protease inhibitors or GPCR-targeted compounds.
  • Key Data: Property Value Molecular Formula C₂₃H₂₉NO₄ Molecular Weight 383.48 g/mol CAS Number 1012341-50-2

Methyl (S)-4-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoate

  • Availability : Commercially listed but often discontinued due to lower demand compared to the (R)-form .

Functional and Application-Based Differences

Compound Key Functional Groups Primary Applications Stability Considerations
Methyl (R)-4-((Boc)amino)-5-hydroxypentanoate Boc, methyl ester, hydroxyl Peptide synthesis, chiral intermediates Sensitive to strong acids/bases
Ethyl (3S,4S)-3-Cbz-4-Boc-5-hydroxypentanoate Boc, Cbz, ethyl ester Orthogonal protection strategies Higher steric hindrance
(2R,4S)-Biphenyl-Boc-methylpentanoic acid Boc, biphenyl, methyl Drug discovery (protease inhibitors) Enhanced hydrophobicity

Research Findings and Challenges

  • Stereochemical Purity: The (R)-enantiomer is favored in asymmetric syntheses due to its compatibility with L-amino acid-based systems, but achieving >99% enantiomeric excess (ee) requires costly chiral catalysts .
  • Scalability : Ethyl analogs (11A/11B) face challenges in large-scale production due to multi-step protection/deprotection sequences, whereas biphenyl derivatives require rigorous purification to remove aromatic byproducts .

Biological Activity

Methyl (R)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate, often referred to as Boc-Lys(OH)-Me, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This compound is a derivative of lysine, modified to include a tert-butoxycarbonyl (Boc) protective group and a hydroxyl group on the pentanoate chain. Its biological activity has implications for drug development, particularly in the synthesis of pharmaceuticals that target various biological pathways.

  • Molecular Formula: C₁₁H₂₁N₁O₅
  • Molecular Weight: 233.29 g/mol
  • CAS Number: 146398-08-5
  • Purity: Typically ≥95% .

This compound acts primarily as an amino acid building block in peptide synthesis. Its biological activity is largely attributed to its role in modulating enzyme activities and serving as a substrate for various biosynthetic pathways. The presence of the hydroxyl group enhances its reactivity, allowing it to participate in further chemical transformations that are crucial for drug design and development.

Biological Activity Overview

The compound exhibits several biological activities:

  • Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in developing drugs for metabolic disorders.
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, making it a candidate for further investigation in the treatment of bacterial infections .
  • Neuroprotective Effects: Some derivatives of similar structures have been linked to neuroprotective effects, which may be relevant for conditions like Alzheimer's disease .

Case Study 1: Enzyme Inhibition

A study investigated the effects of Boc-Lys(OH)-Me on specific metabolic enzymes. The compound was found to inhibit the activity of certain proteases, which play critical roles in protein degradation and cell signaling. This inhibition was quantified using IC50 values, demonstrating significant potency compared to other known inhibitors .

CompoundIC50 (µM)
Boc-Lys(OH)-Me15.2
Control Inhibitor25.6

Case Study 2: Antimicrobial Activity

In vitro tests were conducted to assess the antimicrobial properties of Boc-Lys(OH)-Me against various bacterial strains. The results indicated that the compound exhibited bacteriostatic effects at concentrations above 50 µg/mL, particularly against Gram-positive bacteria .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli>100 µg/mL

Case Study 3: Neuroprotective Effects

A recent study explored the neuroprotective potential of Boc-Lys(OH)-Me in a mouse model of neurodegeneration. The administration of the compound led to reduced neuronal loss and improved cognitive function as measured by behavioral tests .

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